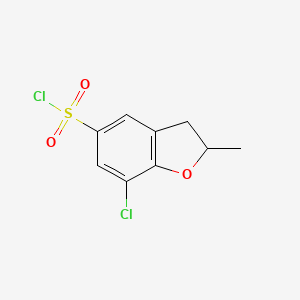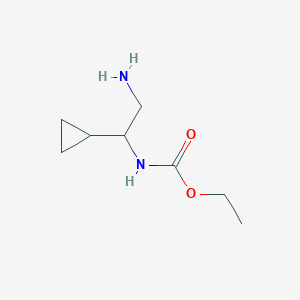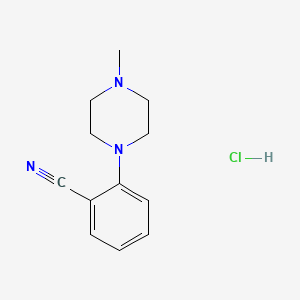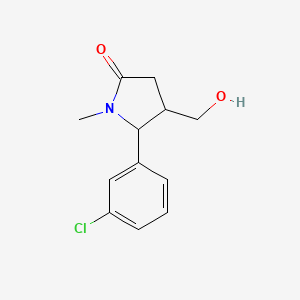![molecular formula C12H11N3O2 B1423079 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid CAS No. 1305792-06-6](/img/structure/B1423079.png)
3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Übersicht
Beschreibung
“3-[(6-Methylpyridazin-3-yl)amino]benzoic acid”, also known as MPABA, is a synthetic compound . It has a molecular weight of 229.24 .
Molecular Structure Analysis
The molecular formula of this compound is C12H11N3O2 . The InChI code is 1S/C12H11N3O2/c1-8-5-6-11(15-14-8)13-10-4-2-3-9(7-10)12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Medicinal Chemistry
Heterocyclic compounds, particularly those incorporating triazine scaffolds, are pivotal in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial effects, among others. The triazine nucleus, with its capacity for various substitutions, offers a versatile core for developing future drugs, suggesting potential applications for 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid derivatives in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Antituberculosis Activity
Organotin(IV) complexes, including those with carboxylic acid derivatives like this compound, have shown significant antituberculosis activity. The structure and nature of the ligand environment in these complexes play a crucial role in their biological activity, suggesting that derivatives of this compound could be explored for their potential antituberculosis applications (Iqbal, Ali, & Shahzadi, 2015).
Synthesis of Biologically Active Compounds
The guanidine group, considered a super base, when attached to a benzazole ring, can significantly alter the biological activity of these compounds. This compound, through appropriate synthetic modifications, could be utilized to develop compounds with a range of pharmacological activities, including cytotoxic and antimicrobial effects (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Plant Defense Metabolites
Benzoxazinoids, including derivatives of benzoxazinones and benzoxazolinones, are key plant defense metabolites with potential as antimicrobial scaffolds. The 1,4-benzoxazin-3-one backbone, similar to structures derivable from this compound, could serve as a scaffold for designing new antimicrobial compounds, highlighting the agricultural and antimicrobial research potential of such derivatives (de Bruijn, Gruppen, & Vincken, 2018).
Gut Function Regulation
Benzoic acid derivatives have been shown to regulate gut functions, including digestion, absorption, and barrier functions, in animal models. This indicates potential applications for this compound derivatives in improving gut health and function, which could have implications for human and animal health (Mao, Yang, Chen, Yu, & He, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-[(6-methylpyridazin-3-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-5-6-11(15-14-8)13-10-4-2-3-9(7-10)12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMDCVLYMARJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)



![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)



